Famotine

Descripción general

Descripción

Famotidine is a histamine H2 receptor antagonist that is widely used to decrease stomach acid production. It is commonly employed in the treatment of peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . Famotidine works by blocking the action of histamine on the stomach cells, thereby reducing acid production and promoting the healing of ulcers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Famotidine can be synthesized through a multi-step process involving the reaction of 2-guanidinothiazole with 3-chloropropionitrile, followed by the addition of sulfamide . The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods: In industrial settings, famotidine is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product . The industrial production also includes purification steps such as recrystallization to obtain famotidine in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Famotidine undergoes various chemical reactions, including:

Oxidation: Famotidine can be oxidized to form sulfoxides and sulfones under specific conditions.

Reduction: Reduction reactions can convert famotidine back to its original form from its oxidized derivatives.

Substitution: Famotidine can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Original famotidine.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Established Medical Uses

Famotidine is primarily indicated for:

- Gastroesophageal Reflux Disease (GERD) : Famotidine effectively reduces symptoms of GERD by inhibiting gastric acid secretion, thus alleviating heartburn and acid indigestion .

- Peptic Ulcers : It is used to treat both gastric and duodenal ulcers, promoting healing and preventing recurrence .

- Pathological Hypersecretory Conditions : Conditions such as Zollinger-Ellison syndrome benefit from famotidine's ability to reduce excessive gastric acid production .

- Erosive Esophagitis : Famotidine aids in the treatment of esophagitis caused by acid reflux .

Table 1: Summary of Famotidine's Established Uses

| Condition | Indication | Formulation |

|---|---|---|

| Gastroesophageal Reflux Disease (GERD) | Symptomatic relief | Oral/IV |

| Gastric Ulcers | Healing and prevention | Oral/IV |

| Duodenal Ulcers | Healing and prevention | Oral/IV |

| Zollinger-Ellison Syndrome | Management of hypersecretion | Oral/IV |

| Erosive Esophagitis | Treatment | Oral/IV |

Off-Label Applications

In addition to its approved uses, famotidine has several off-label applications:

- NSAID-Induced Gastrointestinal Protection : Famotidine is utilized to mitigate the gastrointestinal risks associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

- Refractory Urticaria : It has been employed in treating chronic urticaria that does not respond to standard antihistamines .

- Stress Ulcer Prophylaxis : Famotidine is often administered to critically ill patients to prevent stress-related mucosal disease .

Emerging Research: Famotidine in COVID-19 Treatment

Recent studies have investigated famotidine's potential role in treating COVID-19 due to its anti-inflammatory properties. A notable randomized, double-blind clinical trial assessed famotidine's efficacy in symptomatic outpatients with mild to moderate COVID-19.

Study Overview

- Objective : To evaluate whether famotidine improves symptom resolution and reduces inflammation in COVID-19 patients.

- Design : The trial involved 56 participants who received either famotidine (80 mg three times daily) or a placebo for 14 days.

- Findings : Patients treated with famotidine experienced more rapid symptom resolution compared to those on placebo. The study suggested that famotidine may help modulate inflammatory responses associated with COVID-19 .

Table 2: Summary of Clinical Trial Findings

| Parameter | Famotidine Group (n=27) | Placebo Group (n=28) |

|---|---|---|

| Median Total Symptom Score | 18±13 | 18±10 |

| Average Symptom Duration (days) | 4±2 | 4±3 |

| Symptom Resolution Rate | Higher | Lower |

Mecanismo De Acción

Famotidine is often compared with other histamine H2 receptor antagonists such as cimetidine and ranitidine . While all these compounds work by inhibiting histamine at H2 receptors, famotidine is known for its higher potency and longer duration of action . Unlike cimetidine, famotidine has fewer drug interactions and side effects, making it a preferred choice in many clinical settings .

Comparación Con Compuestos Similares

Cimetidine: Another H2 receptor antagonist with a shorter duration of action and more drug interactions.

Nizatidine: Another H2 receptor antagonist with similar uses but less commonly prescribed.

Famotidine’s unique properties, such as its high selectivity and potency, make it a valuable compound in both clinical and research settings.

Actividad Biológica

Famotidine is a histamine H2 receptor antagonist primarily used to treat conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. Its biological activity extends beyond gastric acid suppression, with emerging research indicating potential therapeutic roles in various diseases, including COVID-19. This article provides a comprehensive overview of the biological activity of famotidine, supported by data tables, case studies, and detailed research findings.

Famotidine functions as a competitive antagonist at the H2 receptors located on the basolateral membrane of gastric parietal cells. By blocking histamine's action, famotidine effectively reduces gastric acid secretion, both in terms of volume and acidity. The drug has been shown to inhibit basal and nocturnal gastric acid secretion while also mitigating secretion triggered by food and other stimulants .

Key Pharmacological Properties:

- Kd (dissociation constant): 14 nM

- IC50 (half maximal inhibitory concentration): 33 nM

- Reduction in basal receptor activity: 75%

- Effect on Gs-mediated pathways: Inhibitory

- Partial agonist activity on β-arrestin recruitment: EC50 = 105 nM .

Anti-inflammatory Effects

Recent studies have highlighted famotidine's role in modulating inflammatory responses. Research indicates that famotidine activates the vagus nerve inflammatory reflex, which inhibits cytokine release through the α7 nicotinic acetylcholine receptor. This mechanism has shown promise in reducing inflammation associated with conditions such as sepsis and COVID-19 .

Table 1: Summary of Famotidine's Anti-inflammatory Effects

Clinical Outcomes in COVID-19

The application of famotidine in treating COVID-19 has garnered attention, with several studies reporting its effects on clinical outcomes. A retrospective analysis indicated that famotidine use was associated with significant reductions in in-hospital mortality and intubation rates among hospitalized patients with COVID-19 .

Case Studies:

- High-Dose Famotidine Use:

- Retrospective Cohort Studies:

Table 2: Clinical Outcomes Associated with Famotidine in COVID-19 Patients

| Outcome Measure | Famotidine Group (%) | Control Group (%) |

|---|---|---|

| In-hospital death | 14.5 | 26.0 |

| Intubation | 21.7 | 32.1 |

| Composite (death/intubation) | 7.2 | 13.8 |

Limitations and Future Directions

Despite promising findings, the evidence supporting famotidine's efficacy in COVID-19 remains mixed. Some randomized controlled trials have not demonstrated statistically significant improvements in symptom resolution compared to placebo . Further research is necessary to elucidate the mechanisms underlying famotidine's effects and to confirm its clinical benefits across diverse patient populations.

Propiedades

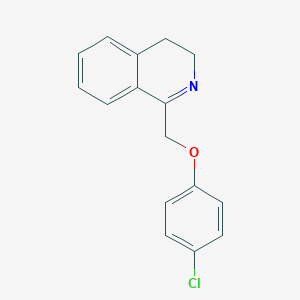

IUPAC Name |

1-[(4-chlorophenoxy)methyl]-3,4-dihydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO/c17-13-5-7-14(8-6-13)19-11-16-15-4-2-1-3-12(15)9-10-18-16/h1-8H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDHSSBAHPSMPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(C2=CC=CC=C21)COC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171556 | |

| Record name | Famotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18429-78-2 | |

| Record name | Famotine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018429782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Famotine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAMOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ6B3W3NWD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.